molecular formula C19H20N2O2S B2918217 1-(3-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851803-24-2

1-(3-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2918217
CAS No.: 851803-24-2
M. Wt: 340.44
InChI Key: SPZCAMAAHFFAQJ-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a chemical compound of interest in scientific research and development. This substance features a 4,5-dihydro-1H-imidazole core, a scaffold known for its diverse chemical properties and presence in compounds with various biological activities . The core structure is substituted at the 1-position with a 3-methoxybenzoyl group and at the 2-position with a sulfanyl group linked to a (3-methylphenyl)methyl moiety. This specific molecular architecture, incorporating substituted benzoyl and benzylsulfanyl groups, is representative of a class of molecules studied for their potential interactions with biological targets . Compounds within this structural family have been investigated for their roles in cellular signaling pathways. For instance, research on unrelated GPCR ligands has revealed that molecules with certain hydrophobic/aromatic substituents can demonstrate activity at formyl peptide receptors (FPRs), which are involved in host defense and inflammatory processes . Similarly, the presence of substituted aromatic rings in this compound suggests potential for use in probing protein-ligand interactions or as a building block in medicinal chemistry . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment, as compounds in this category may cause eye and skin irritation .

Properties

IUPAC Name

(3-methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-5-3-6-15(11-14)13-24-19-20-9-10-21(19)18(22)16-7-4-8-17(12-16)23-2/h3-8,11-12H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZCAMAAHFFAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzoyl chloride with 2-mercapto-1-(3-methylphenyl)methane, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

1-(3-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the inhibitor-enzyme complex. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound R1 (1-Position) R2 (2-Position) Molecular Weight (g/mol) Reported Activity References
Target Compound : 1-(3-Methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 3-Methoxybenzoyl [(3-Methylphenyl)methyl]sulfanyl 373.45 (calculated) Not reported
1-(5-Bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 5-Bromofuran-2-carbonyl [(3-Fluorophenyl)methyl]sulfanyl 383.24 Research use (no specific data)
2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Hydrogen [(2-Chlorophenyl)methyl]sulfanyl 226.72 Antimicrobial screening
2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole 4,5-Diphenyl [(3-Fluorobenzyl)sulfonyl] 430.50 Not reported
1-(Benzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Benzenesulfonyl [(3,4-Dichlorophenyl)methyl]sulfanyl 414.33 Not reported

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F) at the aryl positions (R2) enhance antimicrobial activity in analogs like the 2-chlorophenyl derivative . Sulfonyl groups (e.g., in ) increase polarity and may improve solubility but reduce membrane permeability compared to sulfanyl groups.

Synthetic Accessibility :

  • The target compound’s 3-methoxybenzoyl group can be introduced via acylation reactions, similar to the bromofuran derivative in . However, steric hindrance from the 3-methylphenyl group may require optimized reaction conditions.

Structural Characterization :

  • Crystallographic data for related compounds (e.g., ) highlight planar imidazole cores with substituents adopting orthogonal orientations to minimize steric clashes. The target compound’s 3-methoxybenzoyl group likely induces similar conformational rigidity.

Research Findings from Analogous Compounds:

  • Imidazole-triazole hybrids (e.g., ) demonstrate broad-spectrum antifungal activity (MIC = 8–32 µg/mL against Candida albicans), suggesting that the target compound’s imidazole core could be modified with triazole moieties for enhanced efficacy.

Biological Activity

1-(3-Methoxybenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Imidazole ring
  • Substituents :
    • 3-Methoxybenzoyl group
    • Methylphenylmethylsulfanyl group
PropertyValue
Molecular FormulaC18H20N2O2S
Molecular Weight342.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit bacterial growth and show antifungal activity. For instance, a series of imidazole derivatives has demonstrated efficacy against various pathogens, including Staphylococcus aureus and Candida albicans.

Anticancer Properties

Imidazole derivatives are also being explored for their anticancer potential. A study conducted on similar compounds found that they could induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has shown that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators.

The biological activity of this compound is likely mediated through the following mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interaction with various receptors (e.g., serotonin receptors) may contribute to its therapeutic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of related imidazole compounds against E. coli and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative.

Study 2: Anticancer Activity

In vitro studies on a series of imidazole derivatives demonstrated that one compound induced apoptosis in breast cancer cells with an IC50 value of 10 µM. The study highlighted the potential for these compounds in cancer therapy.

Study 3: Anti-inflammatory Activity

A comparative study assessed the anti-inflammatory effects of several imidazole derivatives in a murine model. The results showed a significant reduction in paw edema when treated with the compound at a dosage of 20 mg/kg body weight.

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